molecular formula C12H13BrN2O2 B15091939 5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile

5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile

Cat. No.: B15091939
M. Wt: 297.15 g/mol
InChI Key: LVOVOLRUQWQYNJ-UHFFFAOYSA-N
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Description

5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group attached to an oxane ring at the 2nd position, and a carbonitrile group at the 3rd position of the pyridine ring. It is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced forms of the compound, and biaryl compounds from coupling reactions .

Scientific Research Applications

5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets. It acts as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in inflammatory and cancer pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile is unique due to the presence of the oxane-4-ylmethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in organic synthesis and scientific research .

Properties

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

5-bromo-2-(oxan-4-ylmethoxy)pyridine-3-carbonitrile

InChI

InChI=1S/C12H13BrN2O2/c13-11-5-10(6-14)12(15-7-11)17-8-9-1-3-16-4-2-9/h5,7,9H,1-4,8H2

InChI Key

LVOVOLRUQWQYNJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=C(C=C(C=N2)Br)C#N

Origin of Product

United States

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